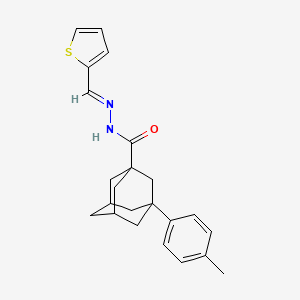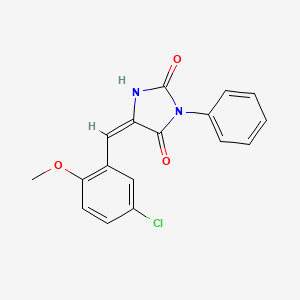
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as CMI, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of imidazolidinedione derivatives, which have been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood. However, it has been proposed that 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione exerts its biological effects by modulating various signaling pathways in cells. For example, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been found to activate the AMP-activated protein kinase pathway, which plays a role in energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it has been extensively studied and its biological effects are well characterized. In addition, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to be relatively non-toxic and has low side effects. However, one limitation of using 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is to further investigate its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. Another area of interest is to explore the mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in more detail, with the goal of identifying new targets for drug development. Finally, there is a need to develop new formulations of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione that are more soluble and can be administered more easily in experimental settings.
Synthesemethoden
The synthesis of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 5-chloro-2-methoxybenzaldehyde with 3-phenyl-2,4-thiazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and triethylamine to obtain 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in high yield.
Wissenschaftliche Forschungsanwendungen
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anti-inflammatory, and anticancer properties. In particular, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects in animal models of epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-8-7-12(18)9-11(15)10-14-16(21)20(17(22)19-14)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCWAKQPZAERG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


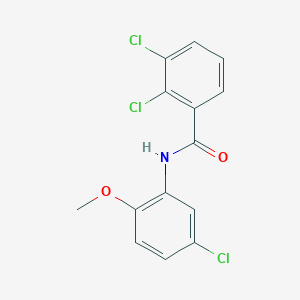
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)
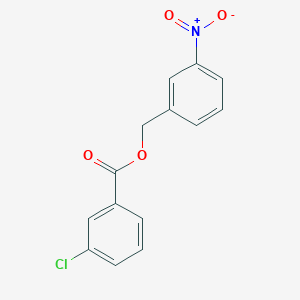
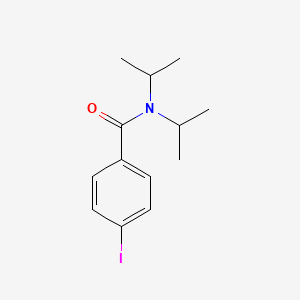


![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

methanol](/img/structure/B5758263.png)
